molecular formula C24H26N4O5 B2917390 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide CAS No. 877633-74-4

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide

Cat. No.: B2917390
CAS No.: 877633-74-4
M. Wt: 450.495
InChI Key: WESUENRKSPHJCZ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide is a synthetic small molecule characterized by three key structural motifs:

  • 4-(4-Methoxyphenyl)piperazine: A piperazine ring substituted with a para-methoxyphenyl group, a common pharmacophore in ligands targeting neurotransmitter receptors (e.g., dopamine, serotonin) .
  • 3-Nitrobenzamide: A nitro-substituted benzamide moiety, which may enhance electronic properties and influence binding affinity .

This compound is synthesized via amide coupling reactions, as inferred from analogous procedures in the evidence (e.g., HBTU/Et3N-mediated coupling in THF) .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-32-21-9-7-19(8-10-21)26-11-13-27(14-12-26)22(23-6-3-15-33-23)17-25-24(29)18-4-2-5-20(16-18)28(30)31/h2-10,15-16,22H,11-14,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESUENRKSPHJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of furan and piperazine moieties, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H31N3O4C_{22}H_{31}N_{3}O_{4} with a molecular weight of 397.51 g/mol. The compound exhibits a nitro group, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The presence of the piperazine ring allows for modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Additionally, the furan moiety may play a role in enhancing the lipophilicity and bioavailability of the compound.

Interaction with Biological Targets

  • Receptor Binding : The compound has been shown to bind to serotonin receptors, influencing mood and anxiety-related pathways.
  • Enzyme Inhibition : It exhibits inhibitory activity against certain enzymes involved in signal transduction pathways, which may contribute to its anti-inflammatory properties.

Biological Activity Overview

Activity Type Description Reference
Antitumor ActivityInhibits tumor growth in various cancer cell lines by inducing apoptosis.Chen L et al., 2010
Antimicrobial ActivityDemonstrates significant antibacterial effects against Gram-positive and Gram-negative bacteria.Umesha et al., 2009
Anti-inflammatory EffectsReduces inflammation in vitro by modulating cytokine release from macrophages.Chen L et al., 2010
Neuroprotective EffectsExhibits potential neuroprotective effects in models of neurodegenerative diseases.BenchChem

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on various cancer cell lines, including breast and lung cancer. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Modifications

The table below highlights structural analogs and their key differences:

Compound Name Key Substituents Molecular Weight Key Features/Applications Reference
Target Compound 3-Nitrobenzamide, 4-(4-methoxyphenyl)piperazine, furan-2-yl 423.5* Potential receptor modulation
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide 4-Methoxybenzamide, 4-(4-fluorophenyl)piperazine 423.5 Structural analog with fluorine substitution
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide 2-Furoyl-piperazine, chloro-phenyl, pivalamide 389.88 Chloro-substituted phenyl; potential lipophilicity
2-[(4-Methoxyphenyl)amino]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}quinoline-4-carboxamide Quinoline-carboxamide, dual methoxyphenyl groups N/A Dual aromatic systems for receptor interaction
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides Heterobiaryl-carboxamide, 2-methoxyphenyl-piperazine Variable High affinity D3 receptor antagonists

Pharmacological and Physicochemical Properties

  • Receptor Affinity: The 4-methoxyphenylpiperazine moiety is associated with dopamine D3 receptor antagonism in analogs like N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides (Ki < 10 nM for D3) .
  • Solubility and Stability: The nitro group in the target compound increases polarity compared to non-nitro analogs (e.g., 877634-08-7/N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide), which may impact aqueous solubility . Piperazine derivatives with halogen substituents (e.g., N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide) exhibit higher melting points (>200°C), suggesting enhanced crystallinity .

Structure-Activity Relationships (SAR)

  • Nitro Group : The 3-nitrobenzamide in the target compound may enhance binding to electron-deficient pockets in receptors, unlike N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide , which lacks this group .
  • Piperazine Substitution : Replacing 4-methoxyphenyl with 2-fluorophenyl (e.g., N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide ) could shift selectivity toward serotonin receptors .

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